Ethametsulfuron

Übersicht

Beschreibung

Ethametsulfuron is a selective herbicide primarily used to control broad-leaved weeds in crops such as oilseed rape and fodder rape . It is a member of the sulfonylurea family, characterized by its high phytotoxicity and low application rates. The compound is moderately soluble in water and relatively persistent in both soil and aqueous systems .

Vorbereitungsmethoden

Ethametsulfuron can be synthesized through the formal condensation of the carboxy group of this compound with methanol, resulting in the formation of its methyl ester . Industrial production methods typically involve the use of advanced analytical techniques to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Ethametsulfuron undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the functional groups attached to the triazine ring, affecting the compound’s herbicidal activity.

Substitution: The triazine ring can undergo substitution reactions, where different functional groups replace the existing ones.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Ethametsulfuron works by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to plant death, particularly in susceptible weed species. The compound is effective at low application rates, which contributes to its popularity among farmers.

Agricultural Applications

-

Crops Utilization :

- Canola : this compound is commonly used in canola production. Studies have shown that it effectively controls weeds such as wild mustard and stinkweed when applied post-emergence .

- Winter Oilseed Rape : Research conducted in Hungary demonstrated the efficacy of this compound-methyl in managing weed populations in winter oilseed rape, highlighting its role in integrated weed management strategies .

- Weed Control :

Environmental Impact and Safety Studies

The safety profile of this compound has been extensively evaluated through various studies:

- Toxicological Studies : Long-term studies on mammals, including rats and dogs, have indicated that this compound can be administered at high doses without significant adverse effects. For instance, no treatment-related effects were observed in dogs at doses up to 10,000 ppm . The no-observed-effect level (NOEL) was determined to be 3,000 ppm based on slight weight changes at higher doses.

- Metabolism Studies : Research indicates that the majority of administered radioactivity from this compound is recovered in excreta rather than retained in tissues, suggesting a low potential for bioaccumulation . This characteristic is crucial for assessing the environmental impact of herbicides.

Case Study 1: Efficacy in Oilseed Rape

A study published by the European Food Safety Authority evaluated the risk assessment of this compound-methyl as a herbicide on oilseed rape. The findings indicated that this compound effectively controlled target weed species while maintaining safety margins for non-target organisms . The study emphasized the importance of using this compound within recommended guidelines to mitigate potential risks.

Case Study 2: Weed Seed Bank Management

In Hungary, a detailed investigation into the effects of nitrogen application and herbicide use on soil weed seed banks revealed that this compound-methyl significantly reduced the seed bank density of problematic weed species. This study underscored the compound's role not only in immediate weed control but also in long-term management strategies for sustainable agriculture .

Summary Table: Key Findings on this compound Applications

Wirkmechanismus

Ethametsulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the target weeds. The molecular targets and pathways involved in this process are well-studied, making this compound a valuable tool for understanding herbicide resistance mechanisms .

Vergleich Mit ähnlichen Verbindungen

Ethametsulfuron is unique among sulfonylurea herbicides due to its specific chemical structure and mode of action. Similar compounds include:

Metsulfuron: Another sulfonylurea herbicide with a similar mode of action but different chemical structure.

Thifensulfuron: Used in cereal crops, it has a broader spectrum of activity compared to this compound.

This compound stands out due to its high selectivity and effectiveness at low application rates, making it a preferred choice for specific agricultural applications .

Biologische Aktivität

Ethametsulfuron-methyl, a member of the sulfonylurea herbicide class, is primarily used for controlling broadleaf and grassy weeds in various crops. Its biological activity is mainly attributed to its ability to inhibit the enzyme acetolactate synthase (ALS), which plays a crucial role in the biosynthesis of essential amino acids. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

This compound-methyl exerts its herbicidal effects by inhibiting ALS, leading to the disruption of the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). This inhibition results in plant growth cessation and eventual death. The selectivity of this compound is due to its higher affinity for ALS in susceptible species compared to non-target species.

Key Findings on Mechanism

- Inhibition Concentration : The effective concentration (EC50) for ALS inhibition varies among different plant species, with values typically ranging from 0.1 to 10 µM depending on the susceptibility of the species .

- Resistance Mechanisms : Some weed species have developed resistance to this compound through metabolic pathways that detoxify the herbicide or through target site mutations in ALS .

Efficacy in Weed Control

A study conducted in Hungary evaluated the efficacy of this compound-methyl in controlling weeds in winter oilseed rape. The results indicated significant reductions in weed biomass compared to untreated controls.

Table 1: Efficacy Data from Field Trials

| Weed Species | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Sinapis arvensis (Wild Mustard) | 85 | 15 |

| Chenopodium album (Lamb's Quarters) | 90 | 15 |

| Echinochloa crus-galli (Barnyard Grass) | 75 | 15 |

The control rates were measured three weeks post-application, demonstrating that this compound is effective against a variety of weed species prevalent in agricultural settings .

Environmental Impact and Toxicology

This compound-methyl has been assessed for its environmental safety and toxicity profile. It exhibits low toxicity to mammals and birds but can bioaccumulate in aquatic plants.

Summary of Toxicological Data

- Mammalian Toxicity : Low toxicity with an LD50 greater than 5000 mg/kg .

- Aquatic Toxicity : Moderately toxic to fish; however, it poses a higher risk to aquatic plants like algae .

- Persistence : this compound shows moderate persistence in soil, with half-lives ranging from 9 to 41 days depending on environmental conditions .

Case Study 1: Resistance Management

A field study highlighted the emergence of resistant Sinapis arvensis populations. Continuous use of this compound led to reduced efficacy over time. Integrated weed management strategies were recommended to mitigate resistance development.

Case Study 2: Comparative Efficacy

Research comparing this compound with other herbicides indicated that while it was effective against certain broadleaf weeds, alternative herbicides might be necessary for comprehensive control across diverse weed populations .

Eigenschaften

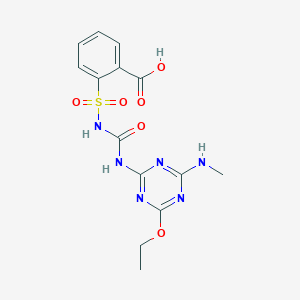

IUPAC Name |

2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O6S/c1-3-26-14-18-11(15-2)16-12(19-14)17-13(23)20-27(24,25)9-7-5-4-6-8(9)10(21)22/h4-7H,3H2,1-2H3,(H,21,22)(H3,15,16,17,18,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLGCAJYYKDTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869542 | |

| Record name | Ethametsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111353-84-5 | |

| Record name | Ethametsulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111353845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethametsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHAMETSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYY89AZD3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.